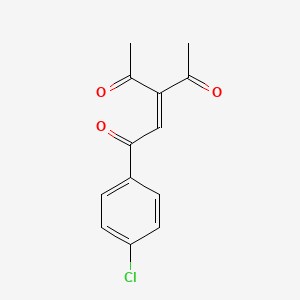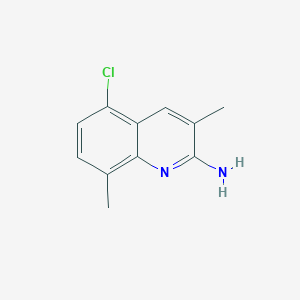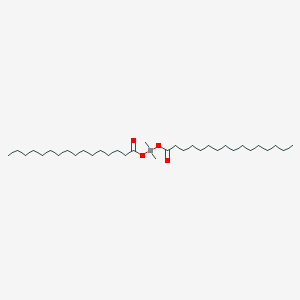![molecular formula C6F12O3S B14141759 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- CAS No. 88190-28-7](/img/structure/B14141759.png)
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- is a highly fluorinated compound known for its unique chemical properties. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents . This compound is often used as a sulfonylating agent in various chemical reactions due to its stability and reactivity.
Preparation Methods
The synthesis of 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- typically involves the electrochemical fluorination of sulfolane . The process includes the following steps:
Starting Material: Sulfolane is used as the starting material.
Electrochemical Fluorination: The sulfolane undergoes electrochemical fluorination to introduce fluorine atoms into the molecule.
Chemical Reactions Analysis
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively.
Cross-Coupling Reactions: Nonaflates derived from this compound are valuable electrophiles in palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- involves its role as a sulfonylating agent. The compound’s fluoride leaving group is readily substituted by nucleophiles, facilitating the formation of various sulfonylated products . This reactivity is attributed to the strong electron-withdrawing effect of the perfluorinated alkyl groups, which stabilize the transition state during the reaction .
Comparison with Similar Compounds
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- can be compared with other similar compounds such as:
Perfluorobutanesulfonyl fluoride: Both compounds are used as sulfonylating agents, but 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- offers greater stability and lower cost.
Perfluorooctanesulfonyl fluoride: This compound has similar applications but differs in the length of the perfluorinated alkyl chain, affecting its reactivity and solubility.
Properties
CAS No. |
88190-28-7 |
|---|---|
Molecular Formula |
C6F12O3S |
Molecular Weight |
380.11 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-4-(1,2,2-trifluoroethenoxy)butane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6F12O3S/c7-1(8)2(9)21-5(14,15)3(10,11)4(12,13)6(16,17)22(18,19)20 |
InChI Key |
AWEWWBHNEFFOKN-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


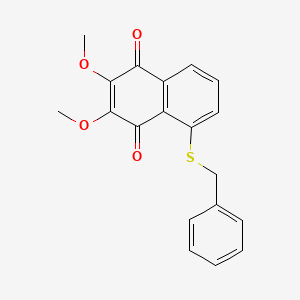
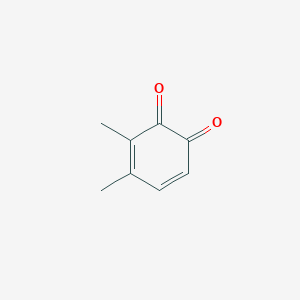
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
![[(1E,3E)-hepta-1,3-dienyl]boronic Acid](/img/structure/B14141692.png)
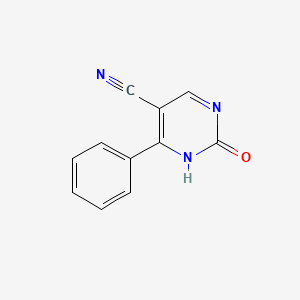
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)


![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)
